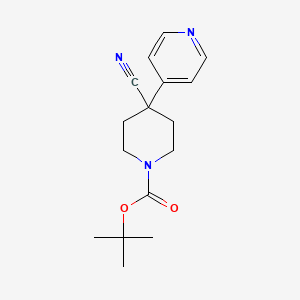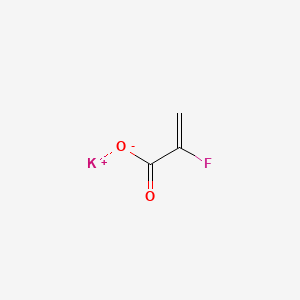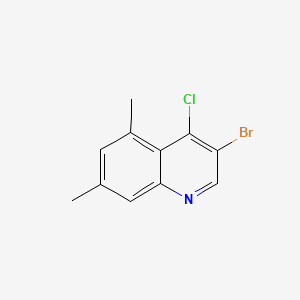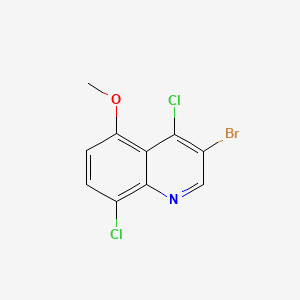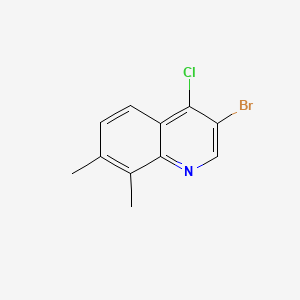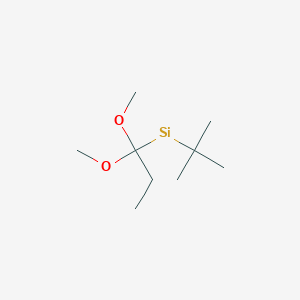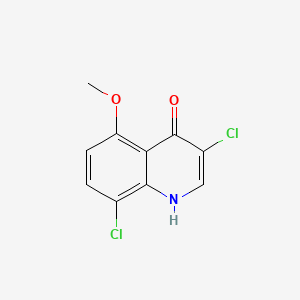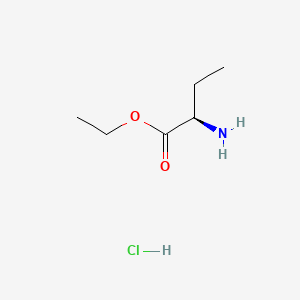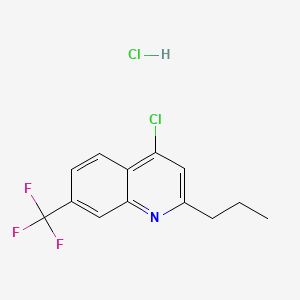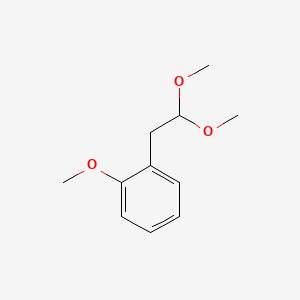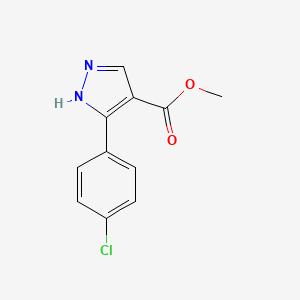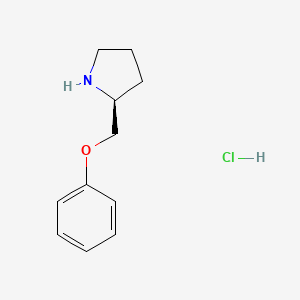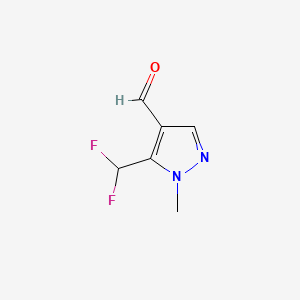
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The difluoromethyl group (-CF2H) is a common functional group in organic chemistry, known for its ability to modify the physical and chemical properties of molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, difluoromethylation processes often involve the use of difluoromethylation reagents and can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 5-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride, is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives
A study details the synthesis of new pyrazole derivatives, including structural analysis via X-ray crystallography, showcasing the compound's utility as a precursor for generating novel chemical entities with potential applications in drug design and materials science (Xu & Shi, 2011).
Antimicrobial Agents
Another research explored the synthesis of 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential as new antimicrobial and antioxidant agents (Bhat et al., 2016).
Chemical Properties and Reactions
Chemoselective Synthesis
A study on chemoselective synthesis of 5-alkylamino-pyrazole-4-carbaldehydes highlights innovative methods to achieve high yields and efficiency, pointing towards advancements in synthetic chemistry and potential applications in developing new compounds (Orrego-Hernández et al., 2015).
Vilsmeier-Haak Formylation
Research on the formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using Vilsmeier-Haak reaction showcases the method's effectiveness in synthesizing 4-formyl derivatives, which could be pivotal in creating complex molecules for various applications (Attaryan et al., 2006).
Applications in Dyeing and Biological Screening
Dyeing Properties of Azo Dyes
A study focused on synthesizing new azo and bisazo dyes derived from 5-pyrazolones, evaluating their dyeing performance and biological properties, underscores the compound's utility in developing new materials with specific optical and biological characteristics (Bagdatli & Ocal, 2012).
Biological Screening of Pyrazole Derivatives
Research on synthesizing fused pyran derivatives containing a pyrazole group and screening for antibacterial, antituberculosis, and antimalarial activities illustrates the compound's potential in medicinal chemistry and drug discovery (Kalaria et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQCNPBIJQWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695658 |
Source


|
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde | |
CAS RN |
1204298-70-3 |
Source


|
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
